
4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside
Overview
Description
4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside (CAS 229644-17-1) is a fluorogenic substrate designed for detecting palmitoyl-protein thioesterase (PPT) activity, a lysosomal enzyme critical for hydrolyzing thioester linkages in S-palmitoylated proteins . Structurally, it comprises a 4-methylumbelliferyl (4-MU) fluorophore linked via a 6-thio-palmitate group to a β-D-glucopyranoside moiety (C₃₂H₄₈O₈S; MW 592.78–592.8 g/mol) . Upon enzymatic cleavage, the 4-MU group is released, emitting fluorescence at 450 nm (excitation 365 nm), enabling quantitative enzyme activity measurement .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside involves the reaction of 4-methylumbelliferyl with 6-thio-palmitate and beta-D-glucopyranoside under specific conditions. The compound is typically synthesized in a crystalline solid form with a purity of ≥95% .
Industrial Production Methods: Industrial production methods for this compound involve the use of solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) for solubility. The compound is soluble in DMF and DMSO at concentrations of 30 mg/mL .
Chemical Reactions Analysis
Hydrolysis Reaction Catalyzed by Palmitoyl-Protein Thioesterase
Mu-6S-Palm-β-Glc undergoes enzymatic hydrolysis mediated by PPT1, a lysosomal enzyme critical for removing palmitate groups from S-acylated proteins. The reaction proceeds via two sequential steps:
Step 1: Thioester Bond Cleavage
PPT1 hydrolyzes the thioester bond in Mu-6S-Palm-β-Glc, releasing palmitate and generating an intermediate product, 4-methylumbelliferyl-6-thio-β-D-glucopyranoside .
Step 2: β-Glucosidase-Mediated Hydrolysis
Exogenous β-glucosidase (e.g., from almonds) cleaves the glycosidic bond in the intermediate, liberating the fluorescent reporter molecule 4-methylumbelliferone (4-MU) .
Enzymatic Mechanism and pH Dependence
The reaction efficiency is highly pH-dependent due to the ionization state of 4-MU:
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Fluorescence Shift : At pH > 10, 4-MU exhibits maximal fluorescence intensity (Ex 360 nm, Em 460 nm) .
Key Parameters
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Temperature : Assays conducted at 25°C (room temperature) or 37°C .
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Incubation Time : 10–20 minutes for initial reaction rates .
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Solubility : Requires polar aprotic solvents (e.g., DMF, DMSO) at concentrations ≤30 mg/mL .
Kinetic Constants
Inhibitors and Modulators
High-throughput screening identified compounds affecting PPT1 activity:
Biological Implications of the Reaction
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Neuronal Ceroid Lipofuscinosis (NCL) : Deficient PPT1 activity results in lysosomal storage disorders. Mu-6S-Palm-β-Glc-based assays enable diagnosis and drug development for NCL .
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Synaptic Protein Regulation : PPT1-mediated depalmitoylation impacts synaptic vesicle dynamics and mitochondrial protein function .
Scientific Research Applications
Introduction to 4-Methylumbelliferyl 6-Thio-Palmitate-β-D-Glucopyranoside
4-Methylumbelliferyl 6-thio-palmitate-β-D-glucopyranoside is a specialized fluorogenic substrate primarily used in biochemical assays, particularly for studying palmitoyl-protein thioesterase activity. This compound has garnered attention for its applications in various fields, including clinical diagnostics and enzyme activity assays.
Biochemical Assays
4-Methylumbelliferyl 6-thio-palmitate-β-D-glucopyranoside serves as a fluorogenic substrate in assays for palmitoyl-protein thioesterase (PPT) activity. This enzyme is crucial for the hydrolysis of thioester bonds in palmitoylated proteins, which are significant in cellular signaling and membrane dynamics. The fluorescence emitted upon substrate cleavage allows for sensitive detection of enzyme activity, making it valuable in research and diagnostic laboratories .
Clinical Diagnostics
This compound has been utilized in the diagnosis of infantile neuronal ceroid lipofuscinosis (INCL), a genetic disorder characterized by the accumulation of lipopigments in the body's tissues. The ability to measure PPT activity using this substrate aids in identifying patients with INCL, providing a critical tool for early diagnosis and potential therapeutic monitoring .
Research on Lipid Metabolism
Studies have employed 4-Methylumbelliferyl 6-thio-palmitate-β-D-glucopyranoside to investigate lipid metabolism pathways, particularly those involving palmitoylation—a post-translational modification that affects protein localization and function. By measuring the enzymatic activity related to palmitoylation, researchers can gain insights into various metabolic disorders and cellular processes .
Enzyme Kinetics Studies
The compound is also used in enzyme kinetics studies to understand the reaction mechanisms and kinetics of palmitoyl-protein thioesterase. By varying substrate concentrations and measuring the resultant fluorescence, researchers can determine kinetic parameters such as and , which are essential for characterizing enzyme behavior under different conditions .
Case Study 1: Diagnosis of INCL
A study demonstrated the application of 4-Methylumbelliferyl 6-thio-palmitate-β-D-glucopyranoside in diagnosing INCL through enzyme activity assays. Patients with confirmed diagnoses exhibited significantly reduced PPT activity compared to healthy controls, highlighting the substrate's utility in clinical settings .
Case Study 2: Lipid Metabolism Research
In research focusing on lipid metabolism, scientists utilized this fluorogenic substrate to assess the impact of various inhibitors on PPT activity. Results indicated that specific inhibitors could effectively reduce enzymatic activity, providing insights into potential therapeutic targets for metabolic disorders linked to palmitoylation .
Mechanism of Action
The mechanism of action of 4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside involves its cleavage by palmitoyl-protein thioesterase. This enzymatic reaction releases the fluorescent moiety 4-methylumbelliferyl, which can be detected and measured. The fluorescence is pH-dependent, with excitation maxima at 320 and 360 nm at low and high pH levels, respectively, and an emission maximum ranging from 445 to 455 nm .
Comparison with Similar Compounds
Physicochemical Properties :
Parameter | Value | Source |
---|---|---|
Molecular Weight | 592.78–592.8 g/mol | |
Purity | ≥95% (HPLC) | |
Storage Temperature | -20°C | |
Melting Point | 124°C |
Comparison with Structurally and Functionally Similar Compounds
The compound belongs to the 4-methylumbelliferyl glycoside family , widely used as fluorogenic substrates for hydrolytic enzymes. Key structural and functional differences are outlined below:
Table 1: Structural and Functional Comparison
Key Differentiators:
Substrate Specificity: Unlike other 4-MU glycosides targeting glycosidases (e.g., β-glucosidase, α-mannosidase), 4-MU 6-thio-palmitate-β-D-glucopyranoside is tailored for PPT, a thioesterase . The 6-thio-palmitate linkage mimics natural PPT substrates, enabling precise enzyme activity measurement . In contrast, 4-MU β-D-glucopyranoside (M3633) detects β-glucosidase in cellulolytic systems (e.g., soil microbial assays) , while 4-MU heptanoate (MUH) measures esterase activity in cell viability assays .
Structural Complexity: The 6-thio-palmitate group introduces hydrophobicity, requiring DMSO for solubilization . This contrasts with simpler glycosides like 4-MU β-D-glucopyranoside, which are water-soluble .
Clinical Relevance: 4-MU 6-thio-palmitate-β-D-glucopyranoside is indispensable for diagnosing INCL, whereas analogs like 4-MU N-acetyl-β-glucosaminide are used for Tay-Sachs disease .
Biological Activity
4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside (Mu-6S-Palm-β-Glc) is a fluorogenic substrate primarily utilized in biochemical research, particularly in studies involving palmitoyl-protein thioesterase (PPT), an enzyme crucial for the depalmitoylation of proteins. This compound's unique properties make it an essential tool for understanding various biological processes, especially those related to neuronal health and lysosomal function.
Mu-6S-Palm-β-Glc is characterized by its ability to release the fluorescent moiety 4-methylumbelliferone (4-MU) upon enzymatic cleavage by PPT. This reaction is vital for monitoring enzyme activity in various assays. The mechanism involves the hydrolysis of the thioester bond, which releases palmitate and 4-MU, allowing researchers to quantify PPT activity through fluorescence measurements.
Key Reactions
- Hydrolysis Reaction :
Biological Activity and Applications
The biological activity of Mu-6S-Palm-β-Glc extends to several areas, including:
- Neuronal Health : Research indicates that PPT plays a significant role in maintaining synaptic function and neuronal integrity. In studies involving PPT knockout models, disruptions in synaptic vesicle dynamics and increased neuronal degeneration were observed, highlighting the importance of palmitoylation and depalmitoylation processes in neuronal health .
- Lysosomal Function : The compound has been used to assess lysosomal enzyme activity, particularly in conditions like neuronal ceroid lipofuscinosis (NCL), where PPT deficiency leads to severe neurological symptoms. The ability to track enzyme activity via fluorescence provides insights into disease mechanisms and potential therapeutic targets .
- Drug Development : Mu-6S-Palm-β-Glc is also explored in drug efficacy studies, particularly in evaluating compounds that modulate PPT activity or influence palmitoylation states of proteins involved in various diseases, including cancer .
Study on Neuronal Ceroid Lipofuscinosis
In a study investigating the effects of PPT1 on neuronal health, researchers utilized Mu-6S-Palm-β-Glc as a substrate to measure enzyme activity. They found that the cleavage of this substrate was significantly reduced in PPT1 knockout mice, correlating with increased levels of palmitoylated proteins and subsequent neurodegeneration. This study underscores the critical role of PPT in maintaining neuronal function and how its impairment can lead to severe pathologies .
Antitumor Activity Assessment
Another investigation assessed the combined effects of trametinib (a MEK inhibitor) and Mu-6S-Palm-β-Glc on malignant pleural mesothelioma cells. The study demonstrated that both agents exhibited antiproliferative effects, with the combination therapy showing enhanced efficacy compared to monotherapies. This highlights the potential of using Mu-6S-Palm-β-Glc in cancer research to explore pathways involving protein modifications through palmitoylation .
Data Table: Summary of Key Findings
Study Focus | Key Findings | Implications |
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Neuronal Health | Reduced PPT1 activity correlates with neurodegeneration in knockout models | Importance of PPT in synaptic function |
Lysosomal Function | Mu-6S-Palm-β-Glc used to quantify lysosomal enzyme activity | Insights into NCL pathology |
Antitumor Activity | Combination therapy showed enhanced efficacy against mesothelioma cells | Potential for novel cancer treatment strategies |
Q & A
Basic Research Questions
Q. How is 4-methylumbelliferyl 6-thio-palmitate-β-D-glucopyranoside used to assay palmitoyl-protein thioesterase (PPT) activity?
Methodological Answer: The compound serves as a fluorogenic substrate for PPT (CLN1), a lysosomal enzyme critical for diagnosing infantile neuronal ceroid lipofuscinosis (INCL). The assay involves:
- Incubating the substrate with lysosomal extracts or purified PPT at pH 4.0–4.5 (optimal for PPT activity).
- Measuring fluorescence intensity (excitation: 365 nm; emission: 445 nm) after enzymatic cleavage releases 4-methylumbelliferone (4-MU).
- Normalizing activity to protein concentration (e.g., via Bradford or Lowry assay ).
- Including controls (e.g., heat-inactivated enzyme) to exclude non-specific hydrolysis .
Q. What are the critical parameters for optimizing β-glucosidase assays using this compound?
Methodological Answer: Key parameters include:
- pH optimization : β-glucosidase activity typically peaks at pH 5.0–5.7, while PPT assays require pH 4.0–4.5 .
- Substrate concentration : Use near-Km values (e.g., 0.2–1 mM) to avoid substrate inhibition.
- Fluorescence quenching : Adjust buffer composition (e.g., avoid high salt or detergents) to minimize interference.
- Temperature : Standardize at 37°C for mammalian enzymes.
Parameter | Recommended Value | Reference |
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pH (PPT assay) | 4.0–4.5 | |
pH (β-glucosidase) | 5.1–5.7 | |
Detection Range | 0.1–10 µM 4-MU |
Advanced Research Questions
Q. How can conflicting kinetic data (e.g., Km discrepancies) for PPT across studies be resolved?
Methodological Answer: Discrepancies may arise from:
- Enzyme source : Recombinant vs. tissue-extracted PPT may differ in post-translational modifications.
- Assay conditions : Variations in pH, ionic strength, or detergent (e.g., Triton X-100) can alter substrate accessibility.
- Interference : Co-purified lysosomal hydrolases (e.g., β-glucosidase) may skew results. Mitigate via:
Q. What synthetic strategies improve stereoselective synthesis of 4-methylumbelliferyl glycosides?
Methodological Answer: The Helferich method is optimized for α/β-stereoselectivity:
- Glycosyl donors : Use peracetylated glycosides (e.g., 3,4,6-tri-O-acetyl-D-glucopyranose) with BF₃·Et₂O as a catalyst.
- Reaction conditions : Conduct in anhydrous dichloromethane at 40°C for 24–48 hours.
- Yields : Achieve 51–94% yield depending on glycosyl donor and reaction scale .
- Characterization : Confirm stereochemistry via NMR (e.g., J coupling constants for anomeric protons) and HRMS .
Q. How does structural modification of the thioester or glucopyranoside moiety affect substrate specificity?
Methodological Answer:
- Thioester chain length : Longer chains (e.g., palmitate vs. acetate) enhance PPT specificity by mimicking natural substrates (S-palmitoylated proteins) .
- Glucopyranoside modifications : 6-sulfo or 2-acetamido derivatives shift specificity to sulfatases or hexosaminidases, respectively .
- Fluorophore substitution : Replace 4-MU with 4-trifluoromethylumbelliferone for higher sensitivity in low-pH environments .
Q. Experimental Design & Troubleshooting
Q. How to design a cell-based assay for studying PPT activity in lysosomal storage disorder models?
Methodological Answer:
- Cell lines : Use fibroblasts or induced pluripotent stem cells (iPSCs) from INCL patients.
- Substrate delivery : Incubate cells with 10–50 µM substrate in culture medium for 2–4 hours.
- Lysosomal inhibition : Include chloroquine (20 µM) to block lysosomal efflux and enhance fluorescence retention.
- Quantification : Normalize 4-MU fluorescence to cellular protein content or use live-cell imaging with pH-insensitive probes .
Q. What controls are essential to validate fluorogenic assay specificity?
Methodological Answer:
- Negative controls :
- Enzyme-free buffer to detect spontaneous hydrolysis.
- Substrate + broad-spectrum protease inhibitors (e.g., pepstatin A, leupeptin).
- Positive controls :
Q. Data Interpretation & Advanced Applications
Q. How to resolve fluorescence quenching in tissue homogenate assays?
Methodological Answer:
- Dilution series : Test homogenate concentrations (1–10 mg/mL) to identify linear ranges.
- Matrix effects : Add bovine serum albumin (0.1%) to stabilize fluorescence.
- Standard curve : Spike homogenates with 4-MU to correct for quenching .
Q. Can this compound be used to study lysosomal enzyme dynamics in vivo?
Methodological Answer: Yes, but with limitations:
Properties
IUPAC Name |
S-[[(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl] hexadecanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O8S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-28(34)41-21-26-29(35)30(36)31(37)32(40-26)38-23-17-18-24-22(2)19-27(33)39-25(24)20-23/h17-20,26,29-32,35-37H,3-16,21H2,1-2H3/t26-,29-,30+,31-,32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNUAQFXJPMZLU-GEBXWWPGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)SCC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)SC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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